molecular formula C15H11IN2 B12535793 3-Iodo-N-phenylquinolin-2-amine CAS No. 668459-15-2

3-Iodo-N-phenylquinolin-2-amine

Cat. No.: B12535793
CAS No.: 668459-15-2
M. Wt: 346.16 g/mol
InChI Key: URAADEDBUHZAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-N-phenylquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an iodine atom at the third position and a phenyl group attached to the nitrogen atom at the second position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-N-phenylquinolin-2-amine typically involves the iodination of N-phenylquinolin-2-amine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the quinoline ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of eco-friendly solvents and catalysts is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-N-phenylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Iodo-N-phenylquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-N-phenylquinolin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iodine substituent can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic and medicinal chemistry applications .

Properties

CAS No.

668459-15-2

Molecular Formula

C15H11IN2

Molecular Weight

346.16 g/mol

IUPAC Name

3-iodo-N-phenylquinolin-2-amine

InChI

InChI=1S/C15H11IN2/c16-13-10-11-6-4-5-9-14(11)18-15(13)17-12-7-2-1-3-8-12/h1-10H,(H,17,18)

InChI Key

URAADEDBUHZAHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.